Lochneridine (CAS 5980-01-8) is a biologically active aspidospermatan-type monoterpenoid indole alkaloid (MIA) with the molecular formula C₂₀H₂₄N₂O₃ and a molecular weight of 340.42 g/mol. Structurally, it is characterized as (20α)-2,16-Didehydro-20-hydroxycuran-17-oic acid methyl ester, featuring a pentacyclic framework that incorporates both indole and modified terpenoid units – a hallmark of the MIA class [5]. The compound exhibits distinctive spectroscopic properties, including ultraviolet absorption maxima at 230, 293, and 328 nm in ethanol, indicative of its complex electronic system with extended conjugation [5]. Its chiral nature is evidenced by a remarkably high specific rotation of [α]D²⁶ +607.5° (chloroform) and a pKa of 5.5 in 66% dimethylformamide, reflecting significant electronic asymmetry and a weakly basic tertiary amine [5]. Lochneridine exemplifies the structural diversity of MIAs, where subtle variations in oxygenation, stereochemistry, and ring arrangement produce distinct biological activities and biosynthetic challenges.
Table 1: Fundamental Physicochemical Properties of Lochneridine
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄N₂O₃ |
Molecular Weight | 340.42 g/mol |
CAS Registry Number | 5980-01-8 |
Specific Rotation | [α]D²⁶ +607.5° (chloroform) |
UV Maxima (Ethanol) | 230 nm (log ε 4.04), 293 nm (log ε 3.94), 328 nm (log ε 4.07) |
pKa (66% DMF) | 5.5 |
Melting Point | Decomposes at 211-214°C |
Lochneridine exhibits a restricted phylogenetic distribution primarily within the Rauvolfioideae subfamily of Apocynaceae. It was initially isolated from Catharanthus roseus (Madagascar periwinkle), a member of this subfamily renowned for producing numerous pharmaceutically significant MIAs [5] [6]. The biosynthetic capability for lochneridine and related MIAs is phylogenetically constrained due to the absence of essential pathway genes in non-Rauvolfioideae lineages. Recent genomic analyses of Pachypodium lamerei (Madagascar palm, Apocynoideae subfamily) – a non-MIA producing species – reveal the evolutionary loss of key genes encoding strictosidine synthase (STR) and tryptophan decarboxylase (TDC), enzymes indispensable for initiating MIA biosynthesis [3]. This gene loss is attributed to transposable element (TE) activity, which constitutes ~72.48% of the P. lamerei genome and has driven substantial genomic restructuring [3]. The differential expression of cytochrome P450 isoforms like tabersonine 6,7-epoxidase (TEX1 in roots, TEX2 in aerial organs) further explains the organ-specific accumulation patterns observed in producing species [1]. Consequently, lochneridine production remains a specialized trait restricted to specific evolutionary lineages within Rauvolfioideae, with occurrences documented in genera including Catharanthus and Petchia [1] [5].
Table 2: Phylogenetic Distribution of Lochneridine Biosynthesis Capacity in Apocynaceae
Subfamily | Representative Genera | MIA Biosynthetic Capacity | Lochneridine Production | Key Genomic Features |
---|---|---|---|---|
Rauvolfioideae | Catharanthus, Petchia | Present | Confirmed | Functional STR, TDC, TEX genes; Gene clusters |
Apocynoideae | Pachypodium | Absent | Not detected | STR/TDC genes lost; High TE content (72.48%) |
Asclepiadoideae | Calotropis | Absent (cardenolide producers) | Not detected | Divergent specialized metabolism |
The isolation and identification of lochneridine are intertwined with mid-20th century investigations into the bioactive alkaloids of Catharanthus roseus (then classified as Vinca rosea). In 1961, research teams at Eli Lilly led by Gordon Svoboda reported the compound's isolation from the plant's complex alkaloid fraction, alongside other pharmacologically interesting MIAs [5] [6]. Initial structural elucidation relied heavily on degradation chemistry, UV/IR spectroscopy, and mass spectrometry, which revealed the presence of an ester function, a tertiary nitrogen, and the characteristic indole chromophore [5]. A pivotal advancement came in 1962 when Nakagawa and colleagues proposed the first structural framework based on chemical correlations and spectral comparisons with simpler MIAs [5]. The absolute stereochemistry, particularly the challenging C-20 configuration, was resolved later through total synthesis and advanced NMR techniques. Early biological screening during this era noted lochneridine's cytotoxicity, stimulating interest in its structure-activity relationships within the broader context of anticancer alkaloid research [6]. However, unlike vinblastine or vincristine discovered concurrently, lochneridine did not advance to clinical development, remaining primarily a subject of phytochemical and synthetic interest.
Table 3: Key Milestones in Lochneridine Research
Year | Milestone | Researchers/Teams |
---|---|---|
1961 | Initial isolation from Catharanthus roseus | Svoboda et al. (Eli Lilly) |
1962 | Structural proposal based on spectral data | Nakagawa et al. |
1998 | Enantioselective total synthesis achieved | Synthetic team (J. Org. Chem) |
2024 | Genomic context of MIA loss in Apocynaceae clarified | Pachypodium genome consortium |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7